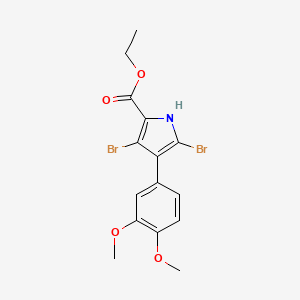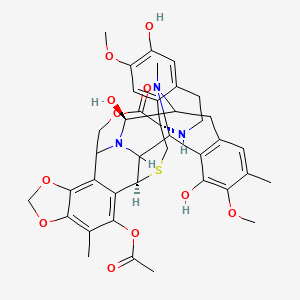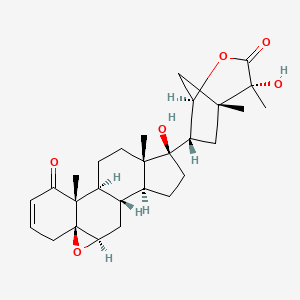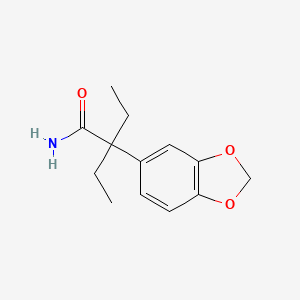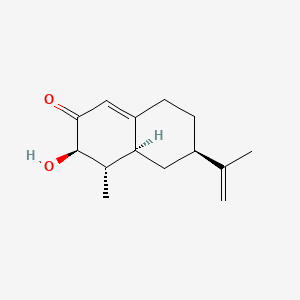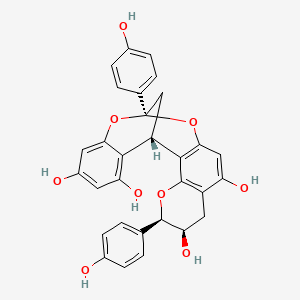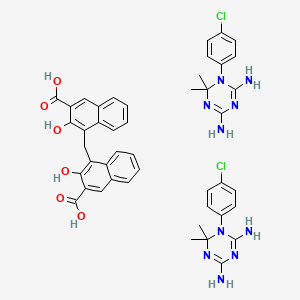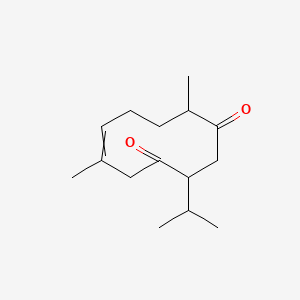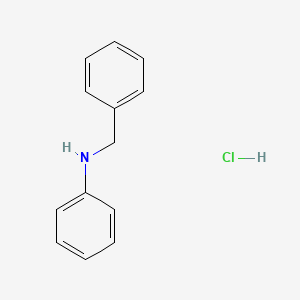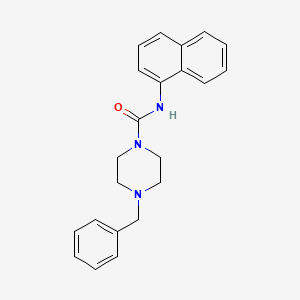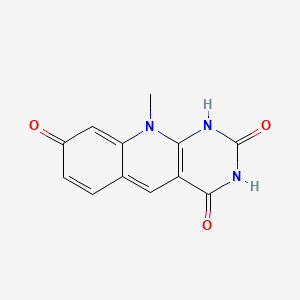
Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl-
Vue d'ensemble
Description
Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- is a heterocyclic compound that has gained attention due to its potential applications in various fields of scientific research. It is a synthetic compound that can be prepared through various methods.
Applications De Recherche Scientifique
Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antiviral properties and has shown potential in inhibiting the replication of certain viruses.
Mécanisme D'action
The mechanism of action of Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- is not fully understood. However, studies have shown that it may inhibit certain enzymes and pathways that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of inflammatory cytokines. It has also been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- is that it can be synthesized relatively easily through various methods. Additionally, it has shown promising results in inhibiting cancer cell growth, reducing inflammation, and inhibiting viral replication. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl-. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as autoimmune disorders and neurological disorders. Additionally, further research can be conducted to optimize its synthesis and improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- can be achieved through various methods. One of the most common methods is the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of a base. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-3-formylquinoxaline in the presence of a base. Both methods yield Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- as a yellow solid.
Propriétés
IUPAC Name |
10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCOWBHLRIKIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993838 | |
| Record name | 4,8-Dihydroxy-10-methylpyrimido[4,5-b]quinolin-2(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73077-68-6 | |
| Record name | 8-Hydroxy-10-methyl-5-deazaisoalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073077686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC345664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,8-Dihydroxy-10-methylpyrimido[4,5-b]quinolin-2(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-10-METHYL-5-DEAZAISOALLOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y38C3A3VXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



